molecular formula C17H24N2O2 B182184 tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate CAS No. 185559-52-8

tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate

Cat. No. B182184
Key on ui cas rn: 185559-52-8
M. Wt: 288.4 g/mol
InChI Key: JYIFMNXUMIYQHE-YIONKMFJSA-N
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Patent
US05623078

Procedure details

A mixture of 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (116 mg, 0.53 mmol) obtained by treating ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate obtained in step 5 of Example 1, with an aqueous solution of NaOH, with triethylamine (239 mg, 2.36 mmol), DPPA (303 mg, 1.10 mmol) and t-butanol (4 ml), was heated under reflux in a nitrogen atmosphere for 19 hours, followed by cooling the reaction mixture, pouring it into water, extracting with toluene, washing the organic layer successively with an aqueous solution of Na2CO3, water and a saturated aqueous solution of NaCl, drying over anhydrous magnesium sulfate, distilling off the solvent under reduced pressure and purifying the residue according to thin-layer chromatography (developing solvent: chloroform:methanol=20:1), to obtain 3-benzyl-6-t-butoxycarbonylamino-3-azabicyclo[3.1.0]hexane (47 mg, 0.16 mmol, 31%).
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
239 mg
Type
reactant
Reaction Step Three
Name
Quantity
303 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1[CH2:13][CH:12]2[CH:10]([CH:11]2C(O)=O)C1)C1C=CC=CC=1.[CH2:17]([N:24]1[CH2:29][CH:28]2[CH:26]([CH:27]2C(OCC)=O)[CH2:25]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[OH-:35].[Na+].C([N:39]([CH2:42]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:51])=CC=1>O.C(O)(C)(C)C>[CH2:17]([N:24]1[CH2:25][CH:26]2[CH:28]([CH:27]2[NH:39][C:42]([O:51][C:12]([CH3:11])([CH3:10])[CH3:13])=[O:35])[CH2:29]1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:2.3|

Inputs

Step One
Name
Quantity
116 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2C(C2C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2C(C2C1)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
239 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
303 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a nitrogen atmosphere for 19 hours
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracting with toluene
WASH
Type
WASH
Details
washing the organic layer successively with an aqueous solution of Na2CO3, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of NaCl, drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
purifying the residue

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2C(C2C1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mmol
AMOUNT: MASS 47 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05623078

Procedure details

A mixture of 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (116 mg, 0.53 mmol) obtained by treating ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate obtained in step 5 of Example 1, with an aqueous solution of NaOH, with triethylamine (239 mg, 2.36 mmol), DPPA (303 mg, 1.10 mmol) and t-butanol (4 ml), was heated under reflux in a nitrogen atmosphere for 19 hours, followed by cooling the reaction mixture, pouring it into water, extracting with toluene, washing the organic layer successively with an aqueous solution of Na2CO3, water and a saturated aqueous solution of NaCl, drying over anhydrous magnesium sulfate, distilling off the solvent under reduced pressure and purifying the residue according to thin-layer chromatography (developing solvent: chloroform:methanol=20:1), to obtain 3-benzyl-6-t-butoxycarbonylamino-3-azabicyclo[3.1.0]hexane (47 mg, 0.16 mmol, 31%).
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
239 mg
Type
reactant
Reaction Step Three
Name
Quantity
303 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1[CH2:13][CH:12]2[CH:10]([CH:11]2C(O)=O)C1)C1C=CC=CC=1.[CH2:17]([N:24]1[CH2:29][CH:28]2[CH:26]([CH:27]2C(OCC)=O)[CH2:25]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[OH-:35].[Na+].C([N:39]([CH2:42]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:51])=CC=1>O.C(O)(C)(C)C>[CH2:17]([N:24]1[CH2:25][CH:26]2[CH:28]([CH:27]2[NH:39][C:42]([O:51][C:12]([CH3:11])([CH3:10])[CH3:13])=[O:35])[CH2:29]1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:2.3|

Inputs

Step One
Name
Quantity
116 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2C(C2C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2C(C2C1)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
239 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
303 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a nitrogen atmosphere for 19 hours
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracting with toluene
WASH
Type
WASH
Details
washing the organic layer successively with an aqueous solution of Na2CO3, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of NaCl, drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
purifying the residue

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2C(C2C1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mmol
AMOUNT: MASS 47 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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